Euphorbia factor L22
Description
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 3, and an ethyl ester moiety at position 6 (attached via an acetate linker). This compound belongs to a class of heterocyclic molecules widely explored in medicinal and agrochemical research due to the electron-withdrawing effects of -CF₃ and chlorine, which enhance stability and modulate reactivity .
Properties
Molecular Formula |
C31H38O6 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[(1R,3Z,5R,7S,10E,12S,13S,14S)-1-acetyloxy-10-(hydroxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H38O6/c1-19-15-25-24(30(25,4)5)13-11-23(18-32)16-26-28(20(2)17-31(26,29(19)35)37-21(3)33)36-27(34)14-12-22-9-7-6-8-10-22/h6-10,12,14-16,20,24-26,28,32H,11,13,17-18H2,1-5H3/b14-12+,19-15-,23-16+/t20-,24-,25+,26-,28-,31+/m0/s1 |
InChI Key |
IZVVCHSPUYTJEM-DAHRBENESA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)/C=C/C3=CC=CC=C3)/C=C(\CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/CO)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)CO)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Euphorbia factor L22 typically involves the extraction from Euphorbia seeds using chromatographic techniques. A two-dimensional liquid chromatographic technology is often employed to isolate this compound . The specific reaction conditions and solvents used in the extraction process can vary, but common solvents include ethanol, methanol, and aqueous solutions .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. The use of advanced chromatographic techniques and optimization of extraction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Biochemical Interactions in Anti-Inflammatory Activity
EFL22 demonstrates significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, with an IC<sub>50</sub> of 16.6 μM . This suppression correlates with reduced pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of NF-κB pathway activation. Comparative studies suggest EFL22 shares mechanistic similarities with Euphorbia factor L2 (EFL2), which directly blocks IKKα/β phosphorylation and p65 nuclear translocation .
| Parameter | EFL22 Value | Assay Model | Reference |
|---|---|---|---|
| NO Inhibition (IC<sub>50</sub>) | 16.6 μM | LPS-stimulated RAW264.7 | |
| Cytokine Suppression | IL-6, TNF-α | BALB/c mice (in vivo) |
Cytotoxic Mechanisms in Cancer Models
EFL22 reduces hepatocellular carcinoma (HCC) cell viability and migration by modulating TGF-β signaling. It downregulates p-AKT and p-STAT3 phosphorylation, reversing epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin upregulation, N-cadherin suppression) . In vivo xenograft studies show EFL22 decreases tumor growth by 40–60% at 10–20 mg/kg doses, paralleling STAT3 pathway inhibition .
Pharmacokinetic Profile
While specific data for EFL22 is limited, related lathyrane diterpenoids like EFL2 exhibit rapid absorption (T<sub>max</sub> = 2.5 h) and prolonged half-life (t<sub>1/2</sub> = 21.17 h) . Structural analogs suggest EFL22 may share similar bioavailability challenges due to high lipophilicity (XLOGP3 ≈ 5.49) .
Structural and Reactivity Insights
EFL22’s lathyrane skeleton (C<sub>38</sub>H<sub>42</sub>O<sub>9</sub>) features multiple oxygenated functional groups, including epoxide and ester moieties, which likely mediate its electrophilic interactions with NF-κB or STAT3 domains . Density functional theory (DFT) analyses of analogs reveal low chemical reactivity (HOMO-LUMO gap ≈ 4.9 eV), suggesting stable binding to biological targets .
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 642.6 g/mol | HPLC-MS | |
| HOMO-LUMO Gap | 4.9 eV | DFT (analogs) | |
| Lipophilicity (XLOGP3) | 5.49 | Computational prediction |
Limitations and Research Gaps
No studies explicitly detail EFL22’s synthetic routes or metabolic degradation pathways. Current data rely on cross-referencing structurally similar compounds, necessitating further isolation and characterization studies.
Scientific Research Applications
Euphorbia factor L22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and immune response.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.
Mechanism of Action
Euphorbia factor L22 exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the immune response. This inhibition is achieved by downregulating NF-κB p65 phosphorylation and subsequent NLRP3 inflammasome expression. Additionally, this compound binds to glucocorticoid receptors, further modulating inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
2-(2-Chloro-6-(Trifluoromethyl)Pyridin-3-Yl)Acetic Acid
- Structure : Differs by replacing the ethyl ester with a carboxylic acid group.
- Impact : The carboxylic acid derivative exhibits higher polarity and lower lipophilicity compared to the ethyl ester, influencing solubility and bioavailability. Esters like the target compound often serve as prodrugs, improving membrane permeability before hydrolyzing to active acids in vivo .
N-(5-(Trifluoromethyl)-Pyridin-2-Yl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide
- Structure : Replaces the acetate-ester moiety with a pyrazole-carboxamide group.
- The dual -CF₃ groups may increase metabolic stability .
- Synthesis : Formed via coupling reactions between pyridine and pyrazole intermediates, using sodium hydride as a base .
4-Iodo-2-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid Ethyl Ester
- Structure : Pyrimidine core instead of pyridine, with iodine at position 3.
- Impact : Pyrimidines are less basic than pyridines, altering electronic interactions. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization .
- Synthesis : Prepared via palladium-catalyzed coupling, similar to methods used for pyridine esters .
Core Heterocycle Modifications
- Pyridine vs. Pyrimidine : Pyridines (6-membered, one nitrogen) are more basic and polarizable than pyrimidines (6-membered, two nitrogens), affecting their interaction with biological targets. Pyrimidines are common in nucleoside analogs, while pyridines dominate agrochemicals .
- Hybrid Systems (e.g., Furan-Azetidinone): Compounds like K5 and K7 (furan-azetidinone hybrids) demonstrate how chloro and -CF₃ groups enhance antimicrobial activity. However, their β-lactam rings confer distinct reactivity compared to pyridine esters .
Notes
- The evidence lacks explicit data on the target compound’s synthesis or bioactivity; comparisons are inferred from structural analogs.
- Substituent position (e.g., -CF₃ at C2 vs. C6) profoundly impacts electronic and steric properties, warranting further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
